molecular formula C7H12F3NO3 B069772 (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol CAS No. 188905-25-1

(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

Cat. No. B069772
M. Wt: 215.17 g/mol
InChI Key: ITBZTMURQMEUAL-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-THP or trifluoroethylpyrrolidine, and it is a chiral molecule that has two enantiomers.

Mechanism Of Action

The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the hydroxymethyl and pyrrolidine groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. However, it has been reported to exhibit low toxicity and high stability under various conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its chiral nature, which makes it a useful building block in the synthesis of biologically active compounds. It is also stable under various conditions, which makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the research of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One of the future directions is the development of new synthesis methods that are more cost-effective and efficient. Another future direction is the exploration of its potential applications in the synthesis of new drugs and agrochemicals. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further studied to gain a better understanding of its potential applications.

Synthesis Methods

The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of (R)-glycidol and (R)-3,4-dihydroxyproline in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (2R,3R,4R) diastereomer is obtained as a white solid with a high yield and purity.

Scientific Research Applications

(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications due to its unique properties. It has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. Furthermore, it has been used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

188905-25-1

Product Name

(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

Molecular Formula

C7H12F3NO3

Molecular Weight

215.17 g/mol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

ITBZTMURQMEUAL-HSUXUTPPSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1CC(F)(F)F)CO)O)O

SMILES

C1C(C(C(N1CC(F)(F)F)CO)O)O

Canonical SMILES

C1C(C(C(N1CC(F)(F)F)CO)O)O

synonyms

3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2R,3R,4R)- (9CI)

Origin of Product

United States

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